molecular formula C7H8O2S B1304654 Methyl 4-methylthiophene-2-carboxylate CAS No. 28686-90-0

Methyl 4-methylthiophene-2-carboxylate

Cat. No. B1304654
CAS RN: 28686-90-0
M. Wt: 156.2 g/mol
InChI Key: YUJMWNYIBNSQPL-UHFFFAOYSA-N
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Description

Methyl 4-methylthiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The methyl group at the 4-position and the carboxylate ester at the 2-position distinguish this compound from other thiophene derivatives. These functional groups can influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a related compound, ethyl 2-methylthiophene-3-carboxylate, was prepared using a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Another synthesis approach is the Chan-Lam cross-coupling, which was used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as seen in the synthesis of a supercrowded 2,3,4,5-tetraferrocenylthiophene, where the thiophene ring was not coplanar with the ferrocenyl substituents . This non-coplanarity can affect the electronic properties and the solid-state structure of the compound. The molecular structure of thiophene derivatives is crucial in determining their physical properties and potential applications in electronic devices.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, which can be influenced by substituents on the thiophene ring. For example, the chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives can lead to different reactivity patterns depending on the nature of the substituents . Additionally, the introduction of carboxylate groups at specific positions on the thiophene ring can lead to novel compounds with fungicidal and insecticidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are significantly affected by the nature of the substituents. Polythiophenes with electron-withdrawing ester groups show red-orange and red fluorescence, and their properties can be characterized by techniques such as IR, NMR, and UV-vis spectroscopy . The introduction of carboxylate groups to the thiophene unit can lower the HOMO energy level, red-shift the maximum absorption wavelength, and affect the molecular packing in solid-state films . These properties are essential for the application of thiophene derivatives in optoelectronic devices and polymer solar cells.

Scientific Research Applications

Sorption of Organic Compounds to Soil and Minerals

Research into the sorption of phenoxy herbicides, including compounds like 2,4-D, provides insights into how similar compounds might interact with soil and organic matter. These studies highlight the importance of soil parameters such as pH, organic carbon content, and the presence of iron oxides in influencing the sorption behavior of organic compounds (Werner, Garratt, & Pigott, 2012).

Toxicology and Environmental Impact

Investigations into the toxicology and environmental impact of 2,4-D herbicides provide a framework for assessing the potential ecological effects of chemical compounds. Such studies underscore the need for understanding the behavior of chemicals in natural environments and their effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Modification and Application Potential

Research into the chemical modification of biopolymers, such as xylan derivatives, reveals the potential for creating new materials with specific properties. This suggests that the modification of organic compounds can lead to the development of novel materials for various applications, including drug delivery (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Thermoelectric Materials Development

The advancement in thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, illustrates the potential for organic compounds in energy applications. This research highlights efforts to enhance the thermoelectric properties of organic materials for use in energy conversion (Yue & Xu, 2012).

properties

IUPAC Name

methyl 4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMWNYIBNSQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380582
Record name methyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylthiophene-2-carboxylate

CAS RN

28686-90-0
Record name methyl 4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-4-methyl-2-thiophenecarboxylic acid (3.33 g) was dissolved in dimethylformamide (50 ml), and potassium carbonate (4.0 g) and iodomethane (4.0 ml) were added. The mixture was stirred at room temperature for 2 hours, diluted with ethyl acetate, washed with 1N hydrochloric acid, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (3.47 g). A mixture of 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester (2.36 g), zinc powder (1.65 g), acetic acid (10 ml) and water (10 ml) was stirred under reflux for 3 hours. Zinc powder (1 g) and acetic acid (10 ml) were further added. The mixture was stirred under reflux for 1 day, cooled, poured into concentrated aqueous ammonia and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid methyl ester (1.42 g). 4-Methyl-2-thiophenecarboxylic acid methyl ester (1.42 g) was dissolved in a mixture of methanol (10 ml) and tetrahydrofuran (30 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature for 1 hour and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-methyl-2-thiophenecarboxylic acid (1.16 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Feijen, H Wynberg - … des Travaux Chimiques des Pays‐Bas, 1970 - Wiley Online Library
… Methyl 4-methylthiophene-2-carboxylate 14* (12) was prepared by reaction of diazomethane with the corresponding acid 14b. The ester 12 was then chloromethylated with zinc …
Number of citations: 9 onlinelibrary.wiley.com
GARY Suaifan, CLM Goodyer, MD Threadgill - Molecules, 2010 - mdpi.com
… Methyl 3-methylthiophene-2-carboxylate (17a) and methyl 4-methylthiophene-2-carboxylate (17b). 3-Methylthiophene 14 (5.0 g, 51 mmol) was added slowly to butyl lithium (2.0 M in …
Number of citations: 13 www.mdpi.com
DD Hawker, RB Silverman - Bioorganic & medicinal chemistry, 2012 - Elsevier
Two principal neurotransmitters are involved in the regulation of mammalian neuronal activity, namely, γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, and l-glutamic acid, …
Number of citations: 37 www.sciencedirect.com
R Xue, EL Cui, GQ Hu, MQ Zhu - Industrial Crops and Products, 2022 - Elsevier
To enhance the quality of wood vinegar (WV), the WV prepared by pyrolyzing Eucommia ulmoides Oliver (EUO) branches at the temperature of 650 C were refined by using different …
Number of citations: 9 www.sciencedirect.com
ZT Ariki - 2021 - search.proquest.com
Sulfones are an important class of organic molecules that can participate in a wide variety of synthetic transformations. For this reason, they have been described as chemical …
Number of citations: 2 search.proquest.com
B Casu, T Arya, B Bessette, C Baron - researchgate.net
… 282 Methyl 4-methylthiophene-2-carboxylate …
Number of citations: 0 www.researchgate.net

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